molecular formula C3H5ClN2S B1394989 Isothiazol-4-amine hydrochloride CAS No. 64527-29-3

Isothiazol-4-amine hydrochloride

Cat. No.: B1394989
CAS No.: 64527-29-3
M. Wt: 136.6 g/mol
InChI Key: HZDCYJWMJZADPX-UHFFFAOYSA-N
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Description

Isothiazol-4-amine hydrochloride, also known as 4-Amino-2-methylthio-1H-isothiazol-3-one hydrochloride, is a versatile chemical compound with a wide range of applications in the scientific research field . It is a white crystalline solid with a molecular weight of 201.6 g/mol and a melting point of 128-131 °C .


Synthesis Analysis

Isothiazolones can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid . Ring-closure of the thiol-amide is typically effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .


Molecular Structure Analysis

This compound is structurally related to isothiazole . Isothiazole, or 1,2-thiazole, is an organic compound consisting of the formula (CH)3S(N). The ring is unsaturated and features an S-N bond .


Chemical Reactions Analysis

Isothiazolones are produced by oxidation of enamine-thiones . In the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .


Physical And Chemical Properties Analysis

This compound is a white crystalline solid with a molecular weight of 201.6 g/mol and a melting point of 128-131 °C .

Scientific Research Applications

  • Synthetic Approaches and Reactions :

    • Dikusar et al. (2019) developed synthetic approaches for substituted isothiazoles, including 5-phenyl-1,2-oxazole-3-carboxamides and 4,5-dichloro-1,2-thiazole-3-carboxamides, using reactions of corresponding acid chlorides with primary amines. These reactions are crucial in the synthesis of functionalized isothiazoles (Dikusar et al., 2019).
  • Biological Activity and Metal Complexes :

    • Kletskov et al. (2019) explored isothiazoles in synthesizing biologically active substances and ligands for metal complexes. They noted that some isothiazoles serve as effective drugs and plant protection chemicals, while others are used in cancer chemotherapy (Kletskov et al., 2019).
  • Formation of Isothiazoles :

    • Olofson et al. (1966) investigated the reaction of dithiolium salts with ammonia, yielding isothiazoles. This study provides insight into the general behavior of dithiolium salts and the mechanism of isothiazole formation (Olofson et al., 1966).
  • Novel Ring Closure to Isothiazoles :

    • Naito et al. (1968) described a novel procedure for cyclization to an isothiazole ring by reacting α-amino ketones with thionyl chloride or sulfur monochloride. This research contributes to the methods for producing 4-hydroxyisothiazoles (Naito et al., 1968).
  • Phosphorus Pentoxide Amine Hydrochloride Reagents in Synthesis :

    • Jensen & Pedersen (1981) synthesized 3-Amino-1,2-benzisothiazole-1,1-dioxides and 3-Aminothieno[3,4-d]isothiazole-1,1-dioxides using phosphorus pentoxide and amine hydrochlorides. This study adds to the understanding of reagents used in isothiazole synthesis (Jensen & Pedersen, 1981).
  • Antibacterial Activity of Isothiazoline Derivatives :

    • Naik (2017) synthesized 2-isothiazoline derivatives with antibacterial properties. These findings contribute to the potential medicinal applications of isothiazoline derivatives (Naik, 2017).
  • Inhibitory Activity towards Acetylcholinesterase :

    • Wolf et al. (2008) synthesized triaryl-substituted isothiazoles and evaluated their inhibitory activity towards acetylcholinesterase, an enzyme relevant in neurodegenerative diseases (Wolf et al., 2008).

Safety and Hazards

Isothiazol-4-amine hydrochloride may be corrosive to metals and cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is advised to handle it with care, using protective gloves, clothing, and eye/face protection .

Biochemical Analysis

Biochemical Properties

Isothiazol-4-amine hydrochloride plays a significant role in biochemical reactions, particularly due to its antimicrobial properties. It interacts with enzymes, proteins, and other biomolecules, primarily through the formation of mixed disulfides with thiol-containing enzymes. These interactions inhibit the activity of life-sustaining enzymes, leading to antimicrobial effects . The compound is known to inhibit enzymes with thiol groups at their active sites, such as dehydrogenases and proteases . This inhibition disrupts critical physiological functions, including growth, respiration, and energy generation in microbial cells .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s ability to form mixed disulfides with thiol-containing compounds, such as glutathione and cysteine, leads to the impairment of key cellular functions . This results in cellular growth inhibition and, ultimately, cell death. The compound’s antimicrobial activity is attributed to its rapid inhibition of growth and metabolism, followed by irreversible cell damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules, leading to enzyme inhibition and changes in gene expression. The compound acts as an electrophilic agent, reacting with critical enzymes and inhibiting their activity . This inhibition disrupts metabolic pathways involving dehydrogenase enzymes, leading to the production of free radicals and the destruction of protein thiols . The compound’s antimicrobial effects are due to its ability to inhibit life-sustaining enzymes, specifically those with thiol groups at their active sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature. For example, in solutions buffered at pH 4, the compound degrades quickly, with a half-life of 6.8 days . At higher pH levels, the degradation rate increases, with a half-life of 1.2 days at pH 7 . Long-term effects on cellular function include the inhibition of microbial growth and biofouling in industrial water treatment applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively controls microbial growth without causing significant adverse effects . At high doses, toxic effects may be observed, including skin irritations and allergies .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound disrupts metabolic pathways involving dehydrogenase enzymes, leading to the inhibition of growth and metabolism in microbial cells . This disruption results in the production of free radicals and the destruction of protein thiols, ultimately causing cell death . The compound’s antimicrobial activity is due to its ability to inhibit life-sustaining enzymes with thiol groups at their active sites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in water facilitates its distribution in aqueous environments, allowing it to reach target sites within cells . The compound’s interactions with thiol-containing enzymes and proteins play a crucial role in its localization and accumulation within cells .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound is known to localize to specific compartments or organelles, where it exerts its antimicrobial effects . For example, the compound may localize to peroxisomes, where it participates in the catabolism of polyamines and the production of hydrogen peroxide . This localization is crucial for its activity and function within cells.

Properties

IUPAC Name

1,2-thiazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDCYJWMJZADPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696349
Record name 1,2-Thiazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64527-29-3
Record name 4-Isothiazolamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64527-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Thiazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-thiazol-4-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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